molecular formula C2H2F4 B1583514 1,1,2,2-Tetrafluoroethane CAS No. 359-35-3

1,1,2,2-Tetrafluoroethane

Cat. No.: B1583514
CAS No.: 359-35-3
M. Wt: 102.03 g/mol
InChI Key: WXGNWUVNYMJENI-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoroethane is a hydrofluorocarbon and a fluorinated alkane. It is an isomer of the more commonly used 1,1,1,2-tetrafluoroethane. This compound is known for its applications as a foam expansion agent and a heat transfer fluid .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrafluoroethane can be synthesized through the fluorination of trichloroethylene with hydrogen fluoride in the presence of a catalyst. This reaction generates 1,1,1-trifluoro-2-chloroethane, which is further fluorinated at higher temperatures to produce this compound .

Industrial Production Methods: Industrial production of this compound involves the reaction of tetrachloroethylene with hydrogen fluoride using chromium and gold as catalysts. The conversion of tetrachloroethylene per pass is approximately 50%, with a selectivity of 80% towards this compound .

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2-Tetrafluoroethane is chemically inert in many situations but can react violently with strong reducing agents such as very active metals. It can also react with strong oxidizing agents or weaker oxidizing agents under extreme temperatures .

Common Reagents and Conditions:

    Oxidation: Reacts with strong oxidizing agents.

    Reduction: Reacts with strong reducing agents like active metals.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with strong oxidizing agents can lead to the formation of various fluorinated compounds.

Scientific Research Applications

1,1,2,2-Tetrafluoroethane has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism by which 1,1,2,2-tetrafluoroethane exerts its effects involves its interaction with molecular targets and pathways. As a hydrofluorocarbon, it primarily acts as a heat transfer fluid, facilitating the transfer of thermal energy in various systems .

Comparison with Similar Compounds

  • 1,1,1,2-Tetrafluoroethane
  • 1,1,1-Trifluoro-2-chloroethane
  • Tetrachloroethylene

Uniqueness: 1,1,2,2-Tetrafluoroethane is unique due to its specific isomeric structure, which imparts distinct physical and chemical properties compared to its isomers. It is particularly valued for its stability and effectiveness as a heat transfer fluid and foam expansion agent .

Properties

IUPAC Name

1,1,2,2-tetrafluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F4/c3-1(4)2(5)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGNWUVNYMJENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883371
Record name 1,1,2,2-Tetrafluoroethane
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Molecular Weight

102.03 g/mol
Source PubChem
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Physical Description

Liquid
Record name Ethane, 1,1,2,2-tetrafluoro-
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CAS No.

359-35-3
Record name 1,1,2,2-Tetrafluoroethane
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Record name 1,1,2,2-tetrafluoroethane
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Record name Ethane, 1,1,2,2-tetrafluoro-
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Record name 1,1,2,2-Tetrafluoroethane
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Record name 1,1,2,2-tetrafluoroethane
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Record name 1,1,2,2-TETRAFLUOROETHANE
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Synthesis routes and methods

Procedure details

Hydrodechlorination of the chlorine-containing saturated impurities CHClF2, CCl2F2, CHClFCF3, CHF2CClF2, CCl2FCF3, CClF2CClF2, and CClF2CF3 having boiling points of -40.8° C., -29.8° C., -12° C., -10.2° C., 3.0° C., 3.6° C., and -38.7° C., respectively, gives CH2F2, CHClF2, CH2FCF3, CHF2CHF2, CHClFCF3, CHF2CClF2, and CHF2CF3 having boiling points of -51.7° C., -40.8° C., -26.5° C., -19.7° C., -12° C., -10.2° C., and -48.5° C., respectively. Further hydrodefluorination of CH2F2 and CH2FCF3 would give CH3F (HFC-41) and CH3CF3 (HFC-143a) boiling at -78.5° C. and -47.6° C., respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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